molecular formula C17H14Cl2F2N2O3 B602538 Roflumilast-d4

Roflumilast-d4

Cat. No.: B602538
M. Wt: 407.2 g/mol
InChI Key: MNDBXUUTURYVHR-LNLMKGTHSA-N
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Description

Roflumilast-d4 is a deuterated form of roflumilast, which is a selective phosphodiesterase-4 inhibitor. This compound is primarily used as an internal standard for the quantification of roflumilast in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound provide a stable isotopic label, making it useful in pharmacokinetic and metabolic studies.

Biochemical Analysis

Biochemical Properties

Roflumilast-d4 interacts with PDE4, which is expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium . The resultant increase in intracellular cAMP induced by this compound’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Cellular Effects

This compound has been shown to reduce the production of nitric oxide and tumor necrosis factor-α (TNF-α) by inhibiting NF-κB phosphorylation in BV-2 cells . It also significantly reduced TNF-α, interleukin-1β (IL-1β), and IL-6 levels in plasma and brain tissues .

Molecular Mechanism

This compound and its active metabolite (roflumilast N-oxide) inhibit PDE4, leading to an accumulation of intracellular cyclic AMP .

Temporal Effects in Laboratory Settings

In a study defining the pharmacokinetic profile of Roflumilast delivered topically, it was found that the bioavailability of Roflumilast cream 0.3% after topical administration was 1.5% . The plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 .

Dosage Effects in Animal Models

In animal models of tuberculosis, this compound displayed bronchodilatory activity and dose-dependently attenuated allergen-induced bronchoconstriction . In a study of diabetic nephropathy in rats, this compound manifested a potential role as a renoprotective agent .

Metabolic Pathways

This compound is involved in the cAMP metabolic pathway, where it inhibits the PDE4 enzyme, leading to an increase in intracellular cAMP . This increase in cAMP is thought to mediate the disease-modifying effects of this compound .

Transport and Distribution

Given its role as a PDE4 inhibitor, it is likely to be distributed wherever PDE4 is expressed, including immune and pro-inflammatory cells, as well as structural cells like those of the smooth muscle or epithelium .

Preparation Methods

Synthetic Routes and Reaction Conditions: Roflumilast-d4 is synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane through a series of reactions including O-alkylation, oxidation, and N-acylation . The key steps involve:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydroxide as a base in the N-acylation step is preferred due to its economic advantage and ease of handling compared to other bases like sodium hydride or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions: Roflumilast-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of intermediates to carboxylic acids.

    Substitution: N-acylation reaction with 3,5-dichloropyridine-4-amine.

Common Reagents and Conditions:

    Bases: Sodium hydroxide, sodium hydride, potassium tert-butoxide.

    Solvents: N,N-dimethylformamide (DMF), ethanol, acetone.

Major Products: The major product formed from these reactions is this compound itself, which is used as an internal standard in analytical methods .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDBXUUTURYVHR-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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